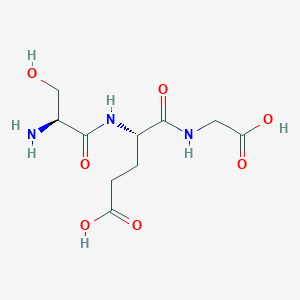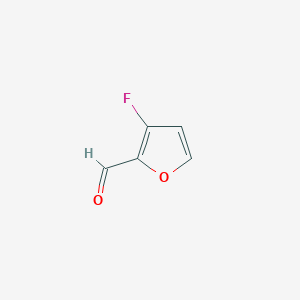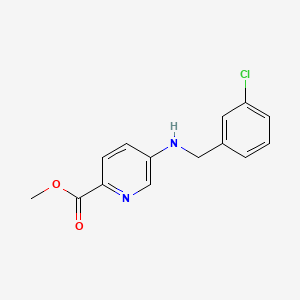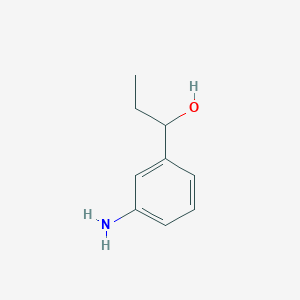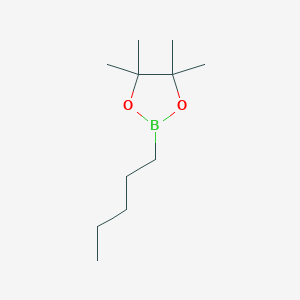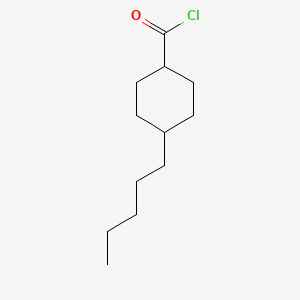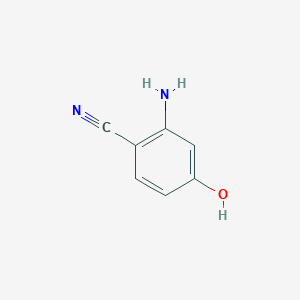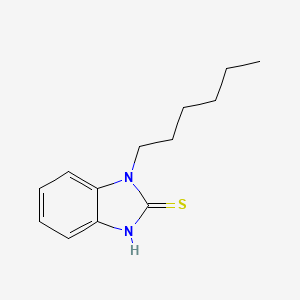![molecular formula C9H12O3 B3278309 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one CAS No. 67594-61-0](/img/structure/B3278309.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Vue d'ensemble
Description
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aromatic C-H Bond Oxidation
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one has been utilized in the hydroxylation of aromatic substrates, demonstrating high thermal stability and good yields (up to 96%) in the oxidation of aromatic C-H bonds. This application is significant in chemical research, particularly for substances like phenol moieties, which are crucial in various fields including polymers and pharmaceuticals (Pilevar et al., 2018).
Spirocyclic Oxindoles Synthesis
This compound has been involved in the synthesis of spirocyclic oxindoles, which are important in medicinal chemistry. The crystal structures of these spirocyclic oxindoles exhibit unique hydrogen bonding patterns, highlighting the potential of this compound derivatives in the design of new pharmaceutical compounds (Lemmerer & Michael, 2010).
Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been used for the synthesis of fully alicyclic polyimides. These polyimides, derived from alicyclic diamines and cycloaliphatic dianhydrides, are notable for their solubility in organic polar solvents, which is significant for industrial applications (Matsumoto, 2001).
Catalysis and Stereoselectivity
The compound has been involved in studies related to catalysis and stereoselectivity, particularly in Diels–Alder reactions. Its utilization in such reactions highlights its potential in synthetic organic chemistry for the selective formation of complex molecular structures (Burnell & Valenta, 1991).
Conformational Analysis
This compound derivatives have been analyzed for their conformational variety, revealing different orientations of spiro connected rings. This is essential for understanding molecular geometries in solid-state chemistry and has implications in the design of molecules with specific spatial orientations (Rowicki et al., 2019)
Propriétés
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHODDELHXDJTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



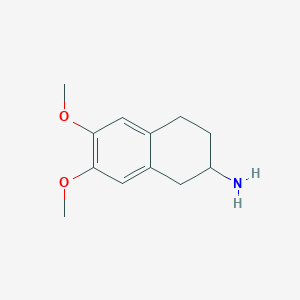


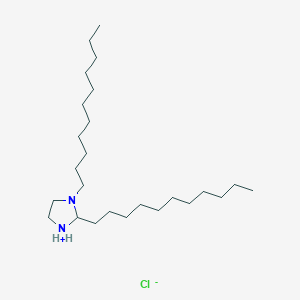
![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)
